2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide
説明
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide, commonly known as OBI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OBI-1 belongs to the class of compounds known as protease inhibitors and has been found to inhibit the activity of several proteases, including thrombin, factor XIa, and factor Xa.
科学的研究の応用
OBI-1 has been extensively studied for its potential therapeutic applications in the treatment of bleeding disorders. It has been found to be a potent inhibitor of thrombin, factor XIa, and factor Xa, which are all involved in the coagulation cascade. OBI-1 has been shown to be effective in the treatment of hemophilia, a genetic disorder characterized by a deficiency in clotting factors. In preclinical studies, OBI-1 has been found to be effective in reducing bleeding episodes in hemophilic animals.
作用機序
OBI-1 acts as a competitive inhibitor of thrombin, factor XIa, and factor Xa. It binds to the active site of these proteases and prevents them from cleaving their substrates, which are involved in the coagulation cascade. By inhibiting these proteases, OBI-1 prevents the formation of blood clots and reduces the risk of bleeding.
Biochemical and Physiological Effects:
OBI-1 has been found to be well-tolerated in preclinical studies. It has a half-life of approximately 2 hours and is eliminated primarily through renal excretion. OBI-1 has been shown to reduce bleeding episodes in hemophilic animals and has the potential to be an effective treatment for bleeding disorders in humans.
実験室実験の利点と制限
One advantage of OBI-1 is its potent inhibitory activity against thrombin, factor XIa, and factor Xa. This makes it a valuable tool for studying the coagulation cascade and the role of these proteases in hemostasis. However, one limitation of OBI-1 is its short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of OBI-1. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of OBI-1 as a treatment for other bleeding disorders, such as von Willebrand disease. Additionally, further studies are needed to determine the optimal dosing and administration of OBI-1 in humans.
特性
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(2-phenylethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15(21(25)23-14-13-16-7-3-2-4-8-16)24-19-12-6-10-17-9-5-11-18(20(17)19)22(24)26/h2-12,15H,13-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBDQHMUKQCBFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。